Superior Efficacy Against Murine L1210 Leukemia Relative to BCNU Across All Administration Routes
In the murine L1210 leukemia model, Ecomustine demonstrated superior antitumor efficacy compared to BCNU (carmustine), a clinically established nitrosourea. The efficacy advantage was maintained regardless of administration route, including intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) [1].
| Evidence Dimension | Antitumor efficacy |
|---|---|
| Target Compound Data | Ecomustine: more effective than BCNU |
| Comparator Or Baseline | BCNU (carmustine) |
| Quantified Difference | More effective regardless of administration route (i.p., i.v., p.o.) |
| Conditions | Murine L1210 leukemia model |
Why This Matters
This direct comparative efficacy advantage across multiple administration routes supports Ecomustine's selection over BCNU for preclinical leukemia studies requiring flexible dosing schedules.
- [1] El Abed I, et al. Etude pharmacologique et clinique d'une nouvelle nitrosouree: l'ecomustine (CY233). Thèse de doctorat, Université Paris 6, 1990. View Source
